Ursonic acid methyl ester
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Overview
Description
Ursonic acid methyl ester is a derivative of ursolic acid, a pentacyclic triterpenoid commonly found in various plants. Ursolic acid is known for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The methyl ester derivative is synthesized to enhance the bioavailability and solubility of ursolic acid, making it more effective for various applications.
Mechanism of Action
Target of Action
Ursonic acid methyl ester, an esterified derivative of Ursolic acid, has been found to exhibit growth inhibitory activity against several tumor cell lines . The primary targets of this compound are these cancer cells, particularly lung cancer cells .
Mode of Action
this compound interacts with its targets, the cancer cells, by inhibiting their growth . It is believed to exert its anti-cancer effects through multiple signaling pathways . The compound’s interaction with these targets leads to changes in the cellular processes, resulting in the inhibition of cancer cell proliferation .
Biochemical Pathways
this compound affects multiple signaling pathways in cancer cells. It has been reported to activate the NF-κB signaling pathway, induce oxidative stress, regulate key regulators of the mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulate MDM2 protein expression, and up-regulate p53 expression . These affected pathways and their downstream effects contribute to the compound’s anti-cancer activity.
Pharmacokinetics
The pharmacokinetic properties of this compound, like its parent compound Ursolic acid, are characterized by poor water solubility and low bioavailability . These properties impact the compound’s bioavailability, limiting its clinical application. Many novel derivatives of ursolic acid, including this compound, have been developed to overcome these problems .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cancer cell growth and the induction of apoptosis . It also induces cell-cycle arrest in the S and G0/G1 phases . These effects significantly repress the proliferation of various cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s poor water solubility and low bioavailability can be affected by the physiological environment . .
Biochemical Analysis
Cellular Effects
Ursolic acid, from which Ursonic acid methyl ester is derived, has been shown to have significant anti-lung cancer activity and low toxicity . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Ursolic acid, its parent compound, exerts its effects through multiple signaling pathways, including the activation of NF-κB signaling pathway, oxidative stress, key regulators of mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulation of MDM2 protein expression, up-regulation of p53 expression, inhibition of p53-MDM2 protein interaction, inhibition of cell growth in G0/G1 phase, and induction of apoptosis through endoplasmic reticulum stress pathway .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Animal studies with ursolic acid have found benefits with ursolic acid in the diet at 0.05-0.2% of the diet, which is around 10-40mg/kg (based on their weight and food intake) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ursonic acid methyl ester typically involves the esterification of ursolic acid. One common method is the reaction of ursolic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process converts the carboxylic acid group of ursolic acid into a methyl ester group.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Ursonic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid form in the presence of aqueous acid or base.
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Ursolic acid and methanol.
Oxidation: Various oxidized derivatives, depending on the specific conditions.
Reduction: Ursonic acid alcohol.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ursonic acid methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various derivatives with enhanced properties.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities. It has shown promise in preclinical studies for the treatment of various cancers and inflammatory diseases.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products due to its bioactive properties.
Comparison with Similar Compounds
Ursonic acid methyl ester can be compared with other similar compounds, such as:
Oleanolic Acid Methyl Ester: Another pentacyclic triterpenoid with similar pharmacological properties but different structural features.
Betulinic Acid Methyl Ester: Known for its anticancer and antiviral activities, it shares some structural similarities with this compound.
Asiatic Acid Methyl Ester: Exhibits anti-inflammatory and wound-healing properties, similar to this compound.
Uniqueness: this compound is unique due to its specific modifications that enhance its bioavailability and solubility, making it more effective for various applications compared to its parent compound, ursolic acid.
Properties
IUPAC Name |
methyl (1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O3/c1-19-11-16-31(26(33)34-8)18-17-29(6)21(25(31)20(19)2)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h9,19-20,22-23,25H,10-18H2,1-8H3/t19-,20+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQKMJALQHROV-ZOPQKVJUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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